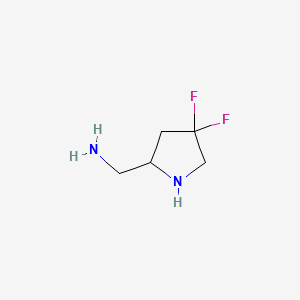

(4,4-Difluoropyrrolidin-2-yl)methanamine

Description

Properties

Molecular Formula |

C5H10F2N2 |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

(4,4-difluoropyrrolidin-2-yl)methanamine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1-3,8H2 |

InChI Key |

BXKKASJUKPGCNR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC1(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring is typically formed via cyclization reactions starting from appropriate amino acid derivatives or open-chain precursors. The 2-position is functionalized with a methanamine substituent either by reductive amination or nucleophilic substitution.

Stereochemical Control

Chiral catalysts or chiral starting materials are employed to ensure the (2S)-configuration of the pyrrolidine ring. Enantioselective fluorination or chiral resolution techniques such as chiral high-performance liquid chromatography (HPLC) or crystallization are used to achieve high enantiomeric excess.

Salt Formation for Stability

The free base (4,4-Difluoropyrrolidin-2-yl)methanamine is often converted to its dihydrochloride salt to improve stability and handling properties, especially for storage and shipping.

Representative Preparation Procedure (Based on Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting amino acid derivative or protected pyrrolidine precursor | Formation of pyrrolidine ring with protected amino/methyl groups |

| 2 | Fluorinating agent (e.g., DAST), anhydrous solvent, low temperature | Selective fluorination at 4-position to introduce two fluorine atoms |

| 3 | Deprotection and reductive amination or nucleophilic substitution | Installation of aminomethyl group at 2-position |

| 4 | Acid treatment (HCl in dioxane) | Formation of dihydrochloride salt for purification and stability |

Research Findings and Analytical Characterization

Yield and Purity

- The overall yield depends on the fluorination efficiency and stereochemical control.

- Industrial and research scale syntheses report yields ranging from moderate to high (50–90%) depending on optimization.

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^19F NMR confirm the presence and position of fluorine atoms and the aminomethyl group, as well as stereochemical configuration.

- Mass Spectrometry (MS): Confirms molecular weight and isotopic pattern consistent with difluorinated pyrrolidine.

- X-ray Crystallography: Used to verify absolute stereochemistry and molecular conformation.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and enantiomeric excess determination.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C5H12F2N2 (free base), C5H12Cl2F2N2 (dihydrochloride salt) |

| Molecular Weight | 127.16 g/mol (free base), 209.06 g/mol (dihydrochloride) |

| Fluorinating Agents | Diethylaminosulfur trifluoride (DAST), Selectfluor |

| Stereochemistry | (2S)-configuration preferred |

| Salt Form | Dihydrochloride for stability |

| Typical Solvents | Anhydrous dichloromethane, tetrahydrofuran, acetonitrile |

| Reaction Conditions | Low temperature (0°C to room temperature), inert atmosphere |

| Purification | Crystallization, column chromatography, salt formation |

Additional Notes and Considerations

- The dihydrochloride salt form is hygroscopic and should be stored in a dry environment.

- Safety protocols require protective equipment and ventilation due to the use of fluorinating agents and amines.

- The synthetic route may be adapted depending on the availability of chiral precursors and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrrolidine oxides, while reduction may produce difluoropyrrolidine amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(4,4-Difluoropyrrolidin-2-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Fluorinated Pyrrolidine Derivatives

a) [(2S)-4,4-Difluoropyrrolidin-2-yl]methanol (CAS: 771473-90-6)

- Structural Difference : Replaces the amine group with a hydroxyl group.

- Impact : Reduced nucleophilicity and altered hydrogen-bonding capacity, limiting its use in reactions requiring amine participation (e.g., amide bond formation) .

- Applications : Primarily serves as an intermediate in synthesizing fluorinated heterocycles.

b) (4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Aromatic Heterocyclic Methanamines

a) [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS: 81630-84-4)

- Structural Features: Contains a pyridine ring substituted with a 2-methylphenoxy group.

- However, the absence of fluorine reduces metabolic stability compared to the difluoropyrrolidine derivative .

- Molecular Weight : 218.23 g/mol (vs. 209.07 g/mol for the target compound), suggesting slightly lower permeability .

b) (4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride (CAS: 1247741-04-3)

- Structural Features : Pyrimidine core with chlorine and phenyl substituents.

- However, the lack of fluorine may reduce lipophilicity .

Piperidine and Piperazine Derivatives

a) [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (CAS: 1341915-79-4)

- Structural Features : Pyridine ring with methyl and pyrrolidine substituents.

- Impact : The bulky pyrrolidine group may sterically hinder interactions with flat binding pockets, unlike the compact difluoropyrrolidine scaffold .

b) {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (HCl Salt) | Key Functional Groups |

|---|---|---|---|---|

| (4,4-Difluoropyrrolidin-2-yl)methanamine | 209.07 | 1.2 | High in water | Amine, difluoropyrrolidine |

| [(2S)-4,4-Difluoropyrrolidin-2-yl]methanol | 164.16 | 0.8 | Moderate | Hydroxyl, difluoropyrrolidine |

| [4-(2-Methylphenoxy)pyridin-2-yl]methanamine | 218.23 | 2.5 | Low | Amine, pyridine, phenoxy |

| (4-Chloro-6-phenylpyrimidin-2-yl)methanamine | 247.69 | 2.8 | Low | Amine, pyrimidine, chlorine |

Notes:

Stereochemical Considerations

The (S)-enantiomer of this compound (CAS: 2580093-61-2) is often prioritized in asymmetric synthesis to achieve higher enantiomeric purity, critical for binding to chiral biological targets . Racemic mixtures of similar compounds (e.g., pyridine derivatives) may exhibit reduced efficacy or off-target effects .

Q & A

Q. What are the optimal synthetic routes for (4,4-Difluoropyrrolidin-2-yl)methanamine, and how can purity be maximized?

The synthesis typically involves fluorination of pyrrolidine precursors followed by functionalization of the 2-position. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor® to introduce fluorine atoms at the 4,4-positions .

- Amine introduction : Reductive amination or nucleophilic substitution of a protected alcohol intermediate (e.g., (4,4-Difluoropyrrolidin-2-yl)methanol) .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH/NH4OH) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and ¹⁹F/¹H NMR .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- ¹H and ¹⁹F NMR : To confirm substitution patterns and amine proton environments. For example, ¹⁹F NMR shows a singlet at ~-120 ppm for CF2 groups .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 151.1 for C5H10F2N2).

- X-ray crystallography : SHELX programs refine crystal structures to validate stereochemistry and bond angles .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar amines:

- Hazard codes : H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).

- Protocols : Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral resolution : Use tert-butyl carbamate intermediates (e.g., tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate) with chiral HPLC (Chiralpak® IA column) .

- Asymmetric catalysis : Employ palladium-catalyzed asymmetric hydrogenation of enamine precursors. Enantiomeric excess (ee) >90% is achievable with Josiphos ligands .

Q. What computational strategies predict the compound’s reactivity in nucleophilic reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The difluoro group reduces electron density at the amine, slowing Schiff base formation compared to non-fluorinated analogs .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by modeling steric clashes from the CF2 group .

Q. How do discrepancies in reported biological activity data arise, and how can they be resolved?

- Sources of variability :

- Enantiomeric purity : Racemic mixtures may show lower potency than pure enantiomers.

- Assay conditions : pH-dependent amine protonation affects membrane permeability (e.g., logP = 0.8 ± 0.2) .

- Resolution methods :

- Dose-response curves : Use nonlinear regression to calculate IC50 values with 95% confidence intervals.

- Orthogonal assays : Combine enzyme inhibition (e.g., fluorogenic substrates) and cellular viability (MTT assay) to validate activity .

Methodological Notes

- Stereochemical analysis : Circular dichroism (CD) or vibrational CD (VCD) can confirm absolute configuration of enantiomers .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify byproducts (e.g., oxidation to nitriles) .

- Crystallography : SHELXL refinement parameters (R1 < 0.05) ensure high-confidence structural models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.